rac-(3R,4R)-oxane-3,4-diamine, cis
Description
rac-(3R,4R)-oxane-3,4-diamine, cis is a bicyclic compound characterized by an oxane (tetrahydropyran) ring system with two amine groups in the cis configuration at the 3R and 4R positions. The "rac" prefix indicates a racemic mixture, meaning it contains equal amounts of enantiomers.
Properties
CAS No. |
1194975-18-2 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares rac-(3R,4R)-oxane-3,4-diamine, cis with compounds sharing structural or functional similarities, based on available
rac-(3r,4r)-4-phenyloxolan-3-ol, cis
- Structure : Features a cis-configured oxolane (tetrahydrofuran) ring with a phenyl group and a hydroxyl group at positions 3 and 3.
- Molecular Formula : C₁₀H₁₂O₂ (vs. C₅H₁₀N₂O for the target compound).
- Key Data: Collision Cross-Section (CCS) values were computationally predicted for various ionized states (e.g., [M+H]+: m/z 165.1, CCS 145.5 Ų) . No experimental or synthetic literature exists for this compound, limiting direct functional comparisons .
- Contrast : The hydroxyl and phenyl substituents introduce distinct electronic and steric effects compared to the diamine groups in the target compound, altering solubility and reactivity.
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis
- Structure : A fused bicyclic system combining pyran and pyridine rings, with oxalic acid as a counterion.
- Molecular Formula: C₁₀H₁₇NO₅ (vs. C₅H₁₀N₂O).
- Key Data: Molecular weight: 231.25 g/mol.
- Contrast: The fused pyrano-pyridine scaffold and oxalic acid counterion differentiate this compound’s acid-base properties and coordination capabilities from the target diamine.
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
- Structure : Pyrrolidine ring with bulky silyl-protecting groups in a cis configuration.
- Molecular Formula : C₁₆H₃₆O₂Si₂ (vs. C₅H₁₀N₂O).
- Key Data :
- Contrast : The silyl ether groups enhance steric hindrance and lipophilicity, unlike the polar amine groups in the target compound.
Research Implications and Gaps
- Synthetic Challenges : The absence of literature on this compound suggests synthetic difficulties in achieving high enantiomeric purity or stability.
- Functional Potential: Analogous compounds like rac-(3r,4r)-4-phenyloxolan-3-ol, cis highlight the importance of stereochemistry in CCS predictions, which could guide future studies on the target’s ion mobility or pharmacokinetics .
Notes on Evidence Limitations
- The provided sources lack direct experimental data for this compound, necessitating extrapolation from structural analogs.
- Supplier catalogs (e.g., Aaron Chemicals, ChemBK) emphasize commercial availability over scientific characterization .
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